N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c1-27-16-10-12-17(13-11-16)28-15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOZPXKSQMJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Thioether Formation: The methoxyphenyl thioether is formed by reacting a phenol derivative with a suitable thiol under basic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved by reacting the amine derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities, particularly in drug discovery and development.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Key Observations :
- Thioether vs.
- Core Heterocycle: Replacement of benzothiazole with quinazolinone (Compound 14) introduces a lactam ring, which could alter hydrogen-bonding capacity and target selectivity .
- Side Chain Complexity: Compounds like 26c exhibit extended chains with pyrrolidinone, likely impacting solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The thioether and methoxy groups increase lipophilicity (clogP ~3.5–4.0) compared to benzamide derivatives (e.g., 3m, clogP ~2.8) .
- Metabolic Stability: Thioethers are prone to oxidation, but the 4-methoxy group may slow hepatic metabolism, extending half-life relative to non-substituted analogues .
- Hydrogen Bonding: The amide and thioether groups provide hydrogen-bond acceptors/donors, critical for target engagement, as seen in EGFR inhibitors .
Challenges and Advantages
- The 4-methoxy group enhances electron density, stabilizing aromatic interactions .
- Challenges: Lower synthetic yields compared to simpler analogues (e.g., 3m). Potential toxicity from thioether metabolites (e.g., sulfoxides) .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, also known by its CAS number 941902-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O2S2, with a molecular weight of 420.6 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O2S2 |
| Molecular Weight | 420.6 g/mol |
| CAS Number | 941902-65-4 |
Antimicrobial Properties
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit notable antimicrobial activity. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups such as methoxy can enhance this activity by improving the compound's interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and proteins involved in oxidative stress pathways. By modulating these targets, the compound can reduce cellular damage and promote apoptosis in cancer cells. Studies suggest that the thiazole ring plays a critical role in these interactions, enhancing the compound's biological efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of benzo[d]thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with methoxy substitutions had enhanced antimicrobial properties, showcasing the importance of structural modifications in improving efficacy .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives of thiazole exhibited potent cytotoxic effects. For example, one study reported an IC50 value of 1.61 µg/mL for a related thiazole compound against A-431 cells, indicating strong potential for further development as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level, emphasizing hydrophobic interactions as key determinants of binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
